![molecular formula C9H14N2 B2380039 Ethyl[(6-methylpyridin-2-yl)methyl]amine CAS No. 499769-44-7](/img/structure/B2380039.png)

Ethyl[(6-methylpyridin-2-yl)methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

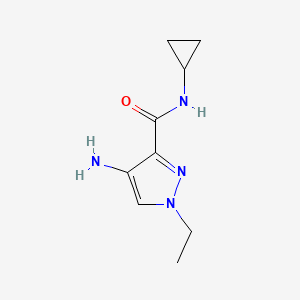

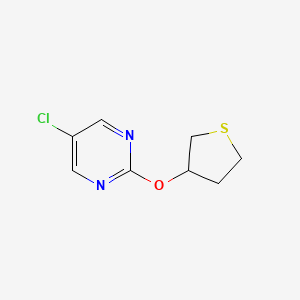

Ethyl[(6-methylpyridin-2-yl)methyl]amine is a chemical compound with the CAS Number: 499769-44-7 . It has a molecular weight of 150.22 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of ethyl 6-carbamimidoylnicotinate hydrochloride, a related compound, through a reaction involving sodium metal and ethyl 6-cyanonicotinate .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl[(6-methylpyridin-2-yl)methyl]amine are not detailed in the search results, a study has reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This process converted different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

Ethyl[(6-methylpyridin-2-yl)methyl]amine has a molecular weight of 150.22 . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with primary amines including ethyl[(6-methylpyridin-2-yl)methyl]amine, leading to the formation of diverse pyridin-based compounds. These reactions are important in the synthesis of complex organic molecules (Nadzhafova, 2002).

- The compound is useful in reductive aminations of ketones and aldehydes, demonstrating its versatility in chemical synthesis (Burkhardt & Coleridge, 2008).

Molecular Structure Analysis

- The molecular structure of compounds synthesized from reactions involving ethyl[(6-methylpyridin-2-yl)methyl]amine has been studied. These studies contribute to our understanding of molecular conformations and intermolecular interactions (Yao et al., 2010).

Bioactive Compounds Synthesis

- Ethyl[(6-methylpyridin-2-yl)methyl]amine is used in synthesizing various bioactive compounds, including ureido sugars and pyrazole derivatives. These compounds have potential applications in pharmaceuticals and biological research (Piekarska-Bartoszewicz & Tcmeriusz, 1993; Titi et al., 2020) (Titi et al., 2020).

Radioimaging and Diagnostic Agents

- In the field of diagnostic imaging, derivatives of ethyl[(6-methylpyridin-2-yl)methyl]amine have been explored for their potential as radioimaging agents. This application highlights its importance in medical diagnostics (Gopalakrishna et al., 1988).

Ultrasound-mediated Chemical Synthesis

- The compound has been utilized in ultrasound-mediated chemical synthesis, providing an environmentally friendly and efficient methodology for producing various organic compounds (Wang et al., 2011).

Catalyst and Polymerization Studies

- Ethyl[(6-methylpyridin-2-yl)methyl]amine derivatives have been used in catalyst and polymerization studies, showcasing their role in advanced material synthesis and industrial applications (Döring & Kempe, 2009; Noor et al., 2006; Hafeez et al., 2011; Noor et al., 2015) (Noor et al., 2006) (Hafeez et al., 2011) (Noor et al., 2015).

Antitumor Agents Development

- Compounds related to ethyl[(6-methylpyridin-2-yl)methyl]amine have been synthesized for their potential use as antitumor agents. This indicates its significance in the development of new cancer therapies (Temple & Rener, 1992).

Quaternary Ammonium Salts Synthesis

- Ethyl[(6-methylpyridin-2-yl)methyl]amine has played a role in the synthesis of new classes of quaternary ammonium salts, which are important in various chemical and industrial processes (Pellowska-Januszek et al., 2004).

Enantioselective Catalysis

- It has been used in enantioselective catalysis, particularly in the conjugate addition of ketones to nitroalkenes. This application demonstrates its utility in producing chiral compounds for pharmaceuticals (Huang & Jacobsen, 2006).

Mecanismo De Acción

Target of Action

Ethyl[(6-methylpyridin-2-yl)methyl]amine is a complex molecule that may interact with multiple targets. Some related compounds have been found to interact with Nitric oxide synthase, an enzyme involved in the production of nitric oxide . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Mode of Action

For instance, in the case of Nitric oxide synthase, the interaction could potentially influence the production of nitric oxide .

Biochemical Pathways

Related compounds have been shown to influence the nitric oxide pathway . Nitric oxide is a key signaling molecule that participates in various biochemical pathways, including vasodilation, immune response, and neurotransmission .

Result of Action

If the compound does indeed influence nitric oxide production, it could potentially affect a wide range of physiological processes, given the broad role of nitric oxide in the body .

Propiedades

IUPAC Name |

N-[(6-methylpyridin-2-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-10-7-9-6-4-5-8(2)11-9/h4-6,10H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDHFFGNRGXMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC(=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl[(6-methylpyridin-2-yl)methyl]amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)

![5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2379969.png)

![3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2379970.png)

![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)